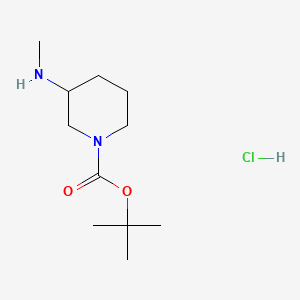

tert-Butyl 3-(methylamino)piperidine-1-carboxylate hydrochloride

Description

tert-Butyl 3-(methylamino)piperidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C11H23ClN2O2. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity .

Properties

IUPAC Name |

tert-butyl 3-(methylamino)piperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-7-5-6-9(8-13)12-4;/h9,12H,5-8H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOEFCBJLDQFVSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662454 | |

| Record name | tert-Butyl 3-(methylamino)piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187927-08-7 | |

| Record name | tert-Butyl 3-(methylamino)piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection of Piperidine

The initial step involves protecting the primary amine of piperidine using di-tert-butyl dicarbonate (Boc anhydride). This reaction is conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) with a catalytic amount of 4-dimethylaminopyridine (DMAP) at 0–25°C for 4–12 hours. The Boc group provides steric and electronic protection, enabling selective functionalization at the 3-position.

Reaction Scheme:

Yield optimization studies indicate that stoichiometric excess of Boc anhydride (1.2–1.5 equivalents) improves conversion rates to >90%.

Introduction of the Methylamino Group

The 3-position of the Boc-protected piperidine is functionalized via two primary routes: nucleophilic substitution or reductive amination .

Nucleophilic Substitution

A bromine atom is introduced at the 3-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in carbon tetrachloride. The resulting 3-bromo intermediate undergoes substitution with methylamine hydrochloride in the presence of a base (e.g., triethylamine) at 60–80°C for 12–24 hours.

Reaction Conditions:

Reductive Amination

An alternative approach involves the condensation of tert-butyl 3-oxopiperidine-1-carboxylate with methylamine using sodium cyanoborohydride (NaBH₃CN) in methanol at 0–25°C. This method avoids halogenation steps and achieves yields of 70–80%.

Critical Parameters:

Hydrochloride Salt Formation

The free base is treated with hydrogen chloride (HCl) in diethyl ether or ethyl acetate to precipitate the hydrochloride salt. Excess HCl is removed under reduced pressure, and the product is recrystallized from ethanol/water mixtures.

Purity Considerations:

-

Residual solvent levels (e.g., DCM, DMF) must be <0.1% as per ICH guidelines

Optimization Strategies and Industrial Scaling

Solvent and Temperature Effects

Comparative studies of nucleophilic substitution reactions reveal that DMF enhances reaction rates due to its high polarity, while acetonitrile reduces side products (Table 1).

Table 1: Solvent Impact on Substitution Efficiency

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 80 | 75 | 95 |

| Acetonitrile | 60 | 68 | 97 |

| THF | 70 | 55 | 90 |

Industrial protocols prioritize continuous flow reactors for Boc protection and reductive amination steps, reducing batch times by 40% and improving consistency.

Catalytic Enhancements

The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in substitution reactions increases yields to 80–85% by facilitating interfacial interactions between aqueous methylamine and organic phases.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(methylamino)piperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form different amine derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

tert-Butyl 3-(methylamino)piperidine-1-carboxylate hydrochloride is widely used in scientific research, including:

Chemistry: It serves as a building block in the synthesis of more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(methylamino)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with proteins, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl 4-(methylamino)piperidine-1-carboxylate

- tert-Butyl 3-[3-(methylamino)propyl]piperidine-1-carboxylate

- tert-Butyl 4-((methylamino)methyl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 3-(methylamino)piperidine-1-carboxylate hydrochloride is unique due to its specific structural configuration, which imparts distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

Tert-Butyl 3-(methylamino)piperidine-1-carboxylate hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the context of neurological disorders. Its structure, featuring a tert-butyl group and a methylamino substituent, suggests interactions with various biological targets, including neurotransmitter systems.

- Molecular Formula : C₁₁H₂₃ClN₂O₂

- Molecular Weight : Approximately 250.77 g/mol

- Structure : The compound's piperidine ring is crucial for its biological activity, potentially influencing receptor interactions and enzyme modulation.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets through:

- Hydrogen Bonding : Facilitates binding to receptors and enzymes.

- Electrostatic Interactions : Enhances affinity for biological targets.

These interactions are critical for modulating enzyme activities and receptor functions, which may lead to therapeutic effects in neurological disorders .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly affecting the central nervous system (CNS). Its potential applications include:

- Neurological Disorders : The compound may influence neurotransmitter systems, suggesting possible therapeutic roles in conditions such as depression or anxiety.

- Toxicity Considerations : It is classified under acute toxicity categories, necessitating careful handling .

Study 1: Interaction with Receptors

A study evaluated the interaction of this compound with various receptors. The results indicated that the compound could act as a modulator of neurotransmitter systems, potentially impacting mood regulation and cognitive functions .

Study 2: Structure-Activity Relationships (SAR)

Further investigations into the structure-activity relationships revealed that modifications to the piperidine ring could enhance the compound's potency. For instance, analogs with different substituents on the nitrogen atom were synthesized and tested for their inhibitory effects on specific enzymes related to neurological pathways .

Data Table: Biological Activity Summary

| Biological Activity | Effect | Reference |

|---|---|---|

| Interaction with CNS receptors | Modulation of neurotransmitter systems | |

| Potential therapeutic applications | Neurological disorder treatment | |

| Toxicity classification | Acute toxicity |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling tert-butyl 3-(methylamino)piperidine-1-carboxylate hydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., N95 masks) if airborne particulates are generated during weighing or synthesis .

- Emergency Measures : Ensure access to eyewash stations and emergency showers. For skin contact, immediately wash with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .

- Storage : Store in a cool, dry, ventilated area away from oxidizers. Use airtight containers to prevent moisture absorption, which may degrade the compound .

Q. How can researchers verify the purity of this compound after synthesis?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min flow rate. Monitor UV absorption at 254 nm for baseline separation of impurities .

- NMR Spectroscopy : Compare H and C NMR spectra with literature data. Key signals include the tert-butyl group (δ ~1.4 ppm in H NMR) and the piperidine ring protons (δ ~2.5–3.5 ppm) .

- Elemental Analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values (e.g., C: 54.2%, H: 8.7%, N: 9.4%) .

Q. What are the critical physicochemical properties influencing experimental design with this compound?

- Methodological Answer :

- Solubility : Soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water. Optimize reaction solvents based on solubility profiles to avoid precipitation during reactions .

- Stability : Hydrolyzes under strongly acidic/basic conditions. Avoid prolonged exposure to moisture; use inert atmospheres (N/Ar) during reactions to preserve the tert-butyloxycarbonyl (Boc) protecting group .

Advanced Research Questions

Q. How can researchers address contradictory data in yield optimization during the deprotection of the Boc group?

- Methodological Answer :

- Deprotection Conditions :

- Acidic Hydrolysis : Use 4M HCl in dioxane (1:4 v/v) at 0°C for 2 hours to minimize side reactions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) .

- Alternative Methods : For acid-sensitive derivatives, employ catalytic hydrogenation (H, Pd/C) in methanol at 25°C for 6 hours .

- Troubleshooting : If yields vary, analyze byproducts via LC-MS to identify incomplete deprotection or tert-butyl carbamate formation. Adjust reaction time/temperature iteratively .

Q. What strategies are effective for resolving solubility challenges in aqueous-based biological assays?

- Methodological Answer :

- Co-Solvent Systems : Prepare stock solutions in DMSO (≤5% v/v final concentration) and dilute in PBS or cell culture media. Confirm compatibility with biological systems via negative controls (e.g., solvent-only assays) .

- Derivatization : Introduce hydrophilic groups (e.g., PEG linkers) at the piperidine nitrogen while retaining the methylamino moiety’s activity. Validate structural integrity via H NMR post-modification .

Q. How can experimental design principles (DoE) optimize the synthesis of analogs from this compound?

- Methodological Answer :

- Factor Screening : Use a Plackett-Burman design to identify critical variables (e.g., temperature, solvent ratio, catalyst loading). For example, vary reaction temperature (20–60°C) and solvent polarity (THF vs. DCM) .

- Response Surface Methodology (RSM) : Apply a central composite design to model yield vs. reactant stoichiometry and reaction time. Use software (e.g., JMP, Minitab) to predict optimal conditions .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported toxicity profiles of similar piperidine derivatives?

- Methodological Answer :

- Source Evaluation : Cross-reference data from peer-reviewed journals (e.g., Journal of Medicinal Chemistry) over vendor-provided SDS sheets. Prioritize studies with in vitro cytotoxicity assays (e.g., IC in HepG2 cells) .

- Experimental Replication : Conduct acute toxicity tests (OECD Guideline 423) in rodent models, focusing on LD and histopathological endpoints. Compare results with structurally analogous compounds (e.g., tert-butyl 4-cyano-piperidine carboxylate) .

Synthesis and Purification Best Practices

Q. What advanced purification techniques are recommended for isolating high-purity this compound?

- Methodological Answer :

- Chromatography : Use flash chromatography (silica gel, gradient elution from 10% to 50% ethyl acetate in hexane) for bulk purification. For chiral purity, employ HPLC with a Chiralpak AD-H column (hexane/isopropanol 85:15) .

- Recrystallization : Dissolve the crude product in hot ethanol, then cool to −20°C for 12 hours. Filter and wash with cold diethyl ether to remove residual solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.